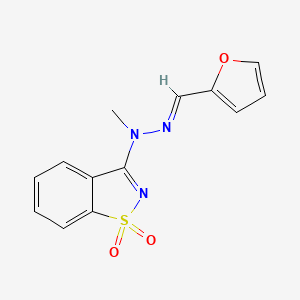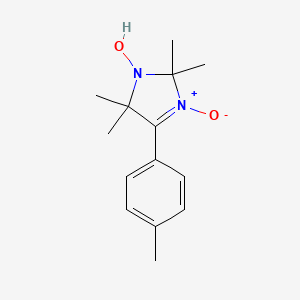![molecular formula C13H16N2O B11609251 N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11609251.png)
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and chemical properties to the compound.
准备方法
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the reaction between tryptamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: Tryptamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Tryptamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxindole derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural similarity to bioactive indole derivatives makes it a promising candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its indole structure imparts desirable properties to these products.
作用机制
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can be compared with other similar compounds, such as:
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide: This compound features a benzenesulfonamide group instead of an acetamide group. It may exhibit different biological activities and chemical reactivity due to the presence of the sulfonamide group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has an isobutylphenyl group, which can influence its biological activity and chemical properties.
N-[1-(1H-indol-3-yl)-3-oxo-butan-2-yl]acetamide: This compound has an additional keto group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the acetamide group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
N-[1-(1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(15-10(2)16)7-11-8-14-13-6-4-3-5-12(11)13/h3-6,8-9,14H,7H2,1-2H3,(H,15,16) |
InChI 键 |
CIJOGCKBIRFFKN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
![ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B11609193.png)


![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
![6-[5-(3-Chloro-2-methylphenyl)furan-2-yl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609220.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid](/img/structure/B11609229.png)
![4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11609237.png)
![N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine](/img/structure/B11609241.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609245.png)
![4-bromo-2-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol](/img/structure/B11609246.png)
![4-Methoxy-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11609247.png)
![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11609257.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11609273.png)
